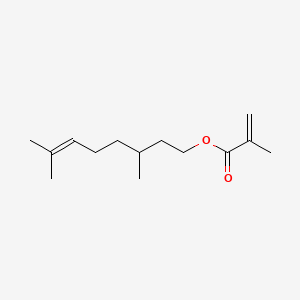

3,7-Dimethyl-6-octenyl methacrylate

Descripción

Chemical Identity and Nomenclature

This compound exhibits a complex chemical identity that reflects its dual nature as both a terpene derivative and a methacrylate ester. The compound is systematically known by the International Union of Pure and Applied Chemistry nomenclature as 3,7-dimethyloct-6-enyl 2-methylprop-2-enoate, with the Chemical Abstracts Service registry number 38582-32-0. This primary identifier links the compound to a broader family of naturally-derived methacrylate esters that have gained prominence in sustainable polymer chemistry.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₄H₂₄O₂ | - |

| Molecular Weight | 224.33900 | g/mol |

| Density | 0.891 | g/cm³ |

| Boiling Point | 294.44 | °C at 760 mmHg |

| Flash Point | 131.505 | °C |

| Exact Mass | 224.17800 | g/mol |

| Polar Surface Area | 26.30000 | Ų |

| Logarithmic Partition Coefficient | 3.87830 | - |

| Index of Refraction | 1.453 | - |

The nomenclature system for this compound reflects its structural complexity, incorporating multiple accepted naming conventions that emphasize different aspects of its molecular architecture. Alternative designations include citronellyl methacrylate, which highlights its derivation from citronellol, a naturally occurring monoterpene alcohol. The European Inventory of Existing Commercial Chemical Substances number 254-018-0 provides additional regulatory identification for commercial applications.

The structural formula reveals a methacrylate ester group attached to a terpene-derived alcohol chain containing both methyl branching and an internal double bond. This configuration imparts unique polymerization characteristics that distinguish it from conventional methacrylate monomers derived from petrochemical sources. The presence of the 6-octenyl chain with dimethyl substitution at positions 3 and 7 creates specific steric and electronic effects that influence both the polymerization behavior and the properties of resulting polymeric materials.

Historical Development in Organomethacrylate Research

The development of organomethacrylate chemistry represents a remarkable scientific journey spanning over a century, with foundational discoveries establishing the theoretical and practical framework for compounds like this compound. The earliest investigations into acrylic chemistry began in 1843 with the discovery of acrylic acid, followed by the synthesis of methacrylic acid in 1865. These pioneering achievements created the chemical foundation upon which all subsequent methacrylate research would build.

The systematic exploration of methacrylate chemistry gained momentum through the doctoral work of Otto Röhm in 1901, who investigated polymerization products of acrylic acid derivatives and envisioned their potential industrial applications. Röhm's research represented a paradigm shift in understanding the commercial potential of acrylic compounds, moving beyond laboratory curiosities toward practical materials science applications. His collaboration with Otto Haas led to the establishment of research programs focused on developing scalable synthetic methods for methacrylate production.

Table 2: Historical Milestones in Methacrylate Development

| Year | Development | Researcher/Organization | Significance |

|---|---|---|---|

| 1843 | Acrylic acid discovery | Multiple investigators | Foundation of acrylic chemistry |

| 1865 | Methacrylic acid synthesis | Various chemists | Precursor to methacrylate esters |

| 1873 | Methyl methacrylate discovery | Bernhard Tollens and W. A. Caspary | First methacrylate monomer |

| 1901 | Systematic acrylic research | Otto Röhm | Industrial polymer vision |

| 1928 | Poly(methyl methacrylate) development | Multiple laboratories | Commercial polymer production |

| 1930s | Terpene methacrylate investigations | Various research groups | Natural product integration |

The period from 1920 to 1940 witnessed intensive development of commercial methacrylate production processes, with significant contributions from German chemical companies including Röhm and Haas. Walter Bauer's innovative synthetic approaches, particularly the development of multi-step processes starting from acetylene chemistry, established viable routes for large-scale methacrylate production. These achievements created the technological infrastructure necessary for exploring specialized methacrylate derivatives, including terpene-based compounds.

The evolution toward terpene-derived methacrylates emerged from growing interest in renewable feedstocks and the unique properties offered by naturally-occurring structural motifs. Research groups began investigating the esterification of terpene alcohols with methacrylic acid, leading to the development of compounds like this compound. This work represented a significant expansion of methacrylate chemistry beyond petroleum-derived starting materials, opening new possibilities for sustainable polymer development.

Role in Terpene-Based Polymer Chemistry

This compound occupies a central position in the emerging field of terpene-based polymer chemistry, serving as a crucial bridge between renewable natural products and high-performance synthetic materials. The compound's unique structural features, combining the reactivity of methacrylate functionality with the distinctive properties of terpene-derived chains, enable the creation of polymeric materials with enhanced environmental compatibility while maintaining essential performance characteristics.

Contemporary research has demonstrated that terpene methacrylate monomers, including this compound, can be successfully polymerized using ultraviolet light initiation to produce materials with superior chemical resistance and thermal stability compared to conventional petrochemical-derived polymers. The polymerization process involves both methacrylate double bonds and additional ethylenic unsaturation present in the terpene chain, resulting in highly cross-linked network structures that exhibit exceptional resistance to polar and non-polar solvents.

Table 3: Polymerization Characteristics of Terpene Methacrylate Systems

| Parameter | This compound Copolymers | Reference Values |

|---|---|---|

| Double Bond Conversion | 68-95% | Depends on curing conditions |

| Glass Transition Temperature | Variable with composition | 50-120°C post-cure range |

| Thermal Stability | >200°C | Post-cure at 120°C |

| Cross-link Density | High | Due to dual unsaturation |

| Solvent Resistance | Excellent | Post-cure dependent |

The synthetic versatility of this compound extends beyond conventional radical polymerization, with research demonstrating successful enzymatic synthesis routes using lipase catalysts. These biocatalytic approaches offer advantages in terms of reaction selectivity and environmental impact, aligning with growing demands for sustainable chemical processing. The stereoselectivity achievable through enzymatic methods provides additional control over polymer microstructure and resulting material properties.

Advanced applications of terpene methacrylate polymers have expanded into specialized areas including bacterial-resistant surfaces and biomedical devices. The natural antimicrobial properties associated with terpene structures can be retained in polymerized forms, creating materials with inherent biological activity. Research has shown that polymers incorporating this compound exhibit significant bacterial attachment resistance, opening possibilities for applications in food packaging, medical devices, and marine coatings.

The integration of this compound into modern polymer systems represents a significant advancement in sustainable materials science, demonstrating that renewable feedstocks can provide performance advantages rather than merely serving as environmentally preferable alternatives. The compound's role in facilitating the transition from petroleum-based to bio-based polymer chemistry continues to expand as research reveals new applications and processing methods that leverage its unique structural characteristics.

Propiedades

Número CAS |

38582-32-0 |

|---|---|

Fórmula molecular |

C14H24O2 |

Peso molecular |

224.34 g/mol |

Nombre IUPAC |

3,7-dimethyloct-6-enyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,13H,3,6,8-10H2,1-2,4-5H3 |

Clave InChI |

ODMBLKQTVUQJFT-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)CCOC(=O)C(=C)C |

SMILES canónico |

CC(CCC=C(C)C)CCOC(=O)C(=C)C |

Otros números CAS |

38582-32-0 |

Sinónimos |

citronellyl methacrylate |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Polymer Chemistry

3,7-Dimethyl-6-octenyl methacrylate is used extensively in the synthesis of polymers due to its ability to undergo free radical polymerization. It is incorporated into copolymers to enhance properties such as:

- Adhesion : Improves bonding strength in adhesives.

- Flexibility : Increases the flexibility of films and coatings.

- Chemical Resistance : Provides resistance against solvents and chemicals.

Coatings and Sealants

The compound is utilized in formulations for coatings and sealants. Its properties contribute to:

- Durability : Enhances the lifespan of coatings by improving resistance to environmental factors.

- Gloss and Finish : Provides a desirable finish in automotive and industrial coatings.

Chemical Intermediate

As a versatile chemical intermediate, this compound serves as a building block for:

- Specialty Chemicals : Used in the production of various specialty chemicals that require specific functional groups.

- Pharmaceuticals : Potential applications in drug delivery systems where controlled release is essential.

Case Study 1: Polymer Adhesives

A study investigated the use of this compound in adhesive formulations. The results showed improved adhesion properties compared to traditional formulations, leading to enhanced performance in industrial applications.

Case Study 2: Coating Formulations

Research on coating formulations containing this compound demonstrated significant improvements in weather resistance and durability. The addition of this compound resulted in a coating that maintained its integrity under extreme conditions.

Q & A

Basic Research Questions

Q. How can researchers characterize the structural identity of 3,7-dimethyl-6-octenyl methacrylate derivatives using analytical techniques?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to determine molecular weight and fragmentation patterns, as demonstrated for citronellyl angelate and pentanoate derivatives . Confirm stereochemistry and substituent positions via nuclear magnetic resonance (NMR) spectroscopy, referencing ¹H/¹³C NMR data for analogous esters like 3,7-dimethyl-6-octenyl 2-methylbutanoate (e.g., chemical shifts for allylic protons at δ 5.0–5.3 ppm and ester carbonyls at δ 170–175 ppm) . Cross-validate with high-resolution mass spectrometry (HRMS) to verify molecular formula accuracy.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize dermal and respiratory protection due to potential sensitization risks observed in structurally similar methacrylates (e.g., methyl methacrylate) . Use fume hoods for synthesis steps involving volatile precursors (e.g., acyl chlorides). Monitor thermal stability during reactions, as methacrylate polymers like PMMA exhibit glass transition temperatures (~35°C) that may influence decomposition pathways .

Q. What synthetic routes are available for preparing this compound esters?

- Methodological Answer : Utilize esterification via acid-catalyzed condensation of methacrylic acid with citronellol derivatives (e.g., 3,7-dimethyl-6-octenol). Optimize reaction conditions (e.g., 1:1.2 molar ratio of alcohol to acid, 0.5% p-toluenesulfonic acid catalyst, 80°C for 4–6 hours) to achieve >90% yield, as inferred from analogous citronellyl phenylacetate synthesis . Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize isomerization during the synthesis of this compound derivatives?

- Methodological Answer : Control reaction temperature (<80°C) and avoid prolonged heating to prevent allylic isomerization of the 6-octenyl chain. Use inert atmospheres (N₂/Ar) to inhibit oxidation. Monitor progress via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy for real-time tracking of ester carbonyl formation (C=O stretch at ~1720 cm⁻¹) .

Q. How should researchers resolve contradictions in analytical data (e.g., GC-MS vs. NMR) for structurally similar esters?

- Methodological Answer : For ambiguous GC-MS peaks (e.g., overlapping retention times of citronellyl isobutyrate and valerate), employ orthogonal techniques like chiral chromatography or derivatization (e.g., silylation) to enhance separation . For NMR discrepancies (e.g., splitting patterns in allylic regions), perform 2D experiments (COSY, HSQC) to clarify coupling relationships and assign stereochemistry definitively .

Q. What experimental strategies are effective for studying the thermal degradation of this compound polymers?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition onset temperatures (~250–300°C for methacrylate copolymers) . Pair with differential scanning calorimetry (DSC) to correlate thermal events (e.g., exothermic peaks) with structural changes. Analyze volatile degradation products via pyrolysis-GC-MS to elucidate decomposition mechanisms (e.g., β-scission of ester groups).

Q. How do structural modifications (e.g., ester chain length, stereochemistry) influence the olfactory properties of this compound derivatives?

- Methodological Answer : Compare odor thresholds of homologs (e.g., citronellyl acetate vs. hexanoate) using sensory panels and gas chromatography-olfactometry (GC-O). Longer ester chains (e.g., C₆) enhance waxy/rosy notes, while α,β-unsaturated esters (e.g., tiglate) introduce green/fruity nuances . Correlate molecular descriptors (e.g., logP, polar surface area) with receptor-binding models to predict structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.